molecular formula C26H31N5O6 B12384521 E3 Ligase Ligand-linker Conjugate 100

E3 Ligase Ligand-linker Conjugate 100

Cat. No.: B12384521
M. Wt: 509.6 g/mol
InChI Key: VHJOJNBGACKDTI-FQEVSTJZSA-N
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Description

E3 Ligase Ligand-linker Conjugate 100 is a conjugate of an E3 ligase ligand and a linker, specifically designed for use in proteolysis-targeting chimeras (PROTACs). This compound consists of Thalidomide and the corresponding linker, which serves as a Cereblon ligand to recruit CRBN protein. It is a key intermediate for the synthesis of complete PROTAC molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 100 involves the conjugation of Thalidomide with a linker. The process typically includes the following steps:

    Activation of Thalidomide: Thalidomide is activated through a series of chemical reactions to introduce functional groups that facilitate its conjugation with the linker.

    Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate. Common reagents used in this process include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Thalidomide: Large-scale production of Thalidomide is carried out using optimized reaction conditions to ensure high yield and purity.

    Conjugation with Linker: The bulk-produced Thalidomide is then conjugated with the linker using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 100 undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups on the Thalidomide molecule.

    Coupling Reactions: Formation of the conjugate through the reaction of Thalidomide with the linker.

Common Reagents and Conditions:

    Coupling Agents: EDC and NHS are commonly used to facilitate the conjugation process.

    Solvents: Dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are often used as solvents in these reactions.

Major Products: The primary product of these reactions is the this compound, which serves as an intermediate for the synthesis of PROTAC molecules.

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 100 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein degradation.

    Biology: Employed in the study of protein-protein interactions and the ubiquitin-proteasome system.

    Medicine: Investigated for its potential in targeted protein degradation therapies, particularly in cancer treatment.

    Industry: Utilized in the development of new therapeutic agents and drug discovery processes.

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 100 functions by recruiting the CRBN protein through its Cereblon ligand component. This recruitment facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is central to the action of PROTACs, which harness the cellular ubiquitin-proteasome system for targeted protein degradation .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 100 is unique due to its specific composition of Thalidomide and the corresponding linker. Similar compounds include:

Properties

Molecular Formula

C26H31N5O6

Molecular Weight

509.6 g/mol

IUPAC Name

2-[6-[[1-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptan-2-yl]acetic acid

InChI

InChI=1S/C26H31N5O6/c32-21-4-3-20(23(35)27-21)31-24(36)18-2-1-17(9-19(18)25(31)37)30-7-5-16(6-8-30)10-28-12-26(13-28)14-29(15-26)11-22(33)34/h1-2,9,16,20H,3-8,10-15H2,(H,33,34)(H,27,32,35)/t20-/m0/s1

InChI Key

VHJOJNBGACKDTI-FQEVSTJZSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O

Origin of Product

United States

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